2,2-Difluorocyclopropane-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
2,2-difluorocyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHPDCUUOQBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 2,2-Difluorocyclopropane-1-sulfonyl chloride in organic solvents
Compound CAS: 1935280-15-1 (Representative)
Molecular Formula: C
Executive Summary
2,2-Difluorocyclopropane-1-sulfonyl chloride is a specialized fluorinated building block used primarily in the synthesis of bioisosteric sulfonamides for drug discovery (e.g., HCV protease inhibitors, TACE inhibitors). Its physicochemical profile is dominated by two competing structural features: the lipophilic, electron-withdrawing gem-difluorocyclopropane ring and the highly reactive, polar sulfonyl chloride moiety.
This guide addresses the critical challenge of handling this compound: solubility cannot be decoupled from reactivity. Unlike stable solids, this electrophile undergoes rapid hydrolysis in protic media. Therefore, this document provides a solubility profile based on inert organic solvents and details a derivatization-based protocol for accurate quantification, rejecting standard gravimetric methods that fail due to moisture sensitivity.
Physicochemical & Solubility Framework
Structural Determinants of Solubility
The solubility of this compound is governed by the "Like Dissolves Like" principle, modified by the specific electronic effects of fluorine substitution.
-
The Sulfonyl Chloride Head (
): A polar, electrophilic group that dictates solubility in polar aprotic solvents (DCM, THF). It is the site of hydrolytic instability.[2] -
The Gem-Difluoro Tail (
): Fluorine atoms increase lipophilicity (LogP ~1.3) compared to the non-fluorinated cyclopropane analog. This enhances solubility in non-polar hydrocarbons (Heptane, Toluene) and fluorinated solvents, a property often exploited for biphasic extractions.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Reactivity Risk | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Primary Choice. Standard solvent for amidation reactions. |
| Polar Aprotic | THF, Ethyl Acetate, Acetonitrile | High | Low* | Excellent for synthesis; Must be anhydrous to prevent hydrolysis. |
| Aromatic | Toluene, Benzene | Moderate-High | Very Low | Ideal for heating/reflux conditions due to high BP and low water miscibility. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Moderate | Very Low | Used for precipitation/crystallization or biphasic washing. |
| Protic | Water, Methanol, Ethanol | Decomposes | Critical | DO NOT USE. Rapid hydrolysis to sulfonic acid and HCl. |
| Basic | Pyridine, Triethylamine | Soluble (Reacts) | High | Forms sulfene intermediates or complexes; used as reagents, not bulk solvents. |
Experimental Protocol: Solubility Determination via Derivatization
The Core Problem: You cannot determine the solubility of a sulfonyl chloride in a "wet" environment or using standard aqueous HPLC methods because the compound degrades during the measurement, yielding false low results.
The Solution: The In-Situ Derivatization Method . We convert the unstable sulfonyl chloride into a stable sulfonamide immediately upon sampling, allowing for accurate HPLC quantification.
Reagents & Setup
-
Analytes: this compound (Test Article).
-
Quench Reagent: 2.0 M Morpholine in dry DCM (Excess amine ensures instant conversion).
-
Solvents: Anhydrous test solvents (water content <50 ppm).
Step-by-Step Workflow
-
Saturation: Add excess Test Article to 1.0 mL of the anhydrous target solvent in a sealed vial under N
. Stir at 25°C for 2 hours. -
Filtration: Rapidly filter the suspension through a 0.2 µm PTFE syringe filter (hydrophobic) into a dry vial.
-
Derivatization (The Critical Step):
-
Pipette 50 µL of the filtrate.
-
Immediately dispense into 950 µL of Quench Reagent (Morpholine/DCM).
-
Vortex for 30 seconds. Reaction:
.
-
-
Quantification: Inject the stable morpholine-sulfonamide adduct onto HPLC (Reverse Phase, C18).
-
Back-Calculation: Calculate the concentration of the parent chloride based on the sulfonamide peak area and molar mass correction.
Visualization: Derivatization Workflow
Caption: Workflow for quantifying unstable sulfonyl chlorides via morpholine derivatization.
Stability & Handling Guidelines
Hydrolytic Decomposition Pathway
Understanding the decomposition is vital for solvent selection. In the presence of water (even atmospheric moisture), the sulfonyl chloride hydrolyzes.[2]
-
Impact: The formation of HCl can autocatalyze further degradation or damage acid-sensitive protecting groups on coupling partners.
-
Prevention: Use solvents dried over molecular sieves (3Å or 4Å). Verify water content via Karl Fischer titration (<100 ppm recommended).
Decision Logic for Solvent Selection
Caption: Decision tree for selecting the optimal solvent environment based on process requirements.
References
-
PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link]
-
Beilstein J. Org. Chem. (2021).[4] The preparation and properties of 1,1-difluorocyclopropane derivatives.[5][Link]
-
Reaction Chemistry & Engineering. (2019). A continuous flow investigation of sulfonyl chloride synthesis. Royal Society of Chemistry. [Link]
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[6][Link]
Sources
- 1. This compound | 1935280-15-1 [sigmaaldrich.com]
- 2. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 3. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Technical Guide: gem-Difluorocyclopropyl Building Blocks in Medicinal Chemistry
Executive Summary
The gem-difluorocyclopropane moiety represents a high-value structural motif in modern drug discovery, offering a unique combination of bioisosteric utility, metabolic robustness, and conformational restriction. Unlike simple alkyl chains or non-fluorinated cycloalkanes, this building block acts as a "metabolic shield" while modulating lipophilicity and electronic distribution. This guide provides a technical deep-dive into the physicochemical rationale for its use, comparative synthetic methodologies, and a validated protocol for generating these building blocks in the laboratory.
Part 1: Structural & Physicochemical Properties
The Bioisosteric Triad
The gem-difluorocyclopropane unit is not merely a spacer; it is a functional bioisostere that bridges the gap between steric bulk and electronic activity.
-
Carbonyl Bioisostere: The polarized C-F bonds mimic the electronic distribution of a carbonyl (C=O) group without the susceptibility to nucleophilic attack. The dipole moment of gem-difluorocyclopropane (~2.32 D) approaches that of a ketone (~2.7 D), allowing it to engage in similar dipole-dipole interactions within a binding pocket [1].
-
Ether Mimic: The C-C-C bond angle in the cyclopropane ring (~60°) is significantly strained, but the gem-difluoro substitution widens the external bond angles, approximating the geometry of an ether oxygen (C-O-C) while increasing lipophilicity [2].
-
Conformational Lock: The moiety introduces a "Thorpe-Ingold" effect, rigidly directing substituents into specific vectors. This reduces the entropic penalty of binding to a target protein compared to flexible acyclic chains.
Metabolic Stability & Lipophilicity[1]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry. Replacing oxidizable C-H bonds (e.g., in a gem-dimethyl group) with C-F bonds blocks Cytochrome P450-mediated hydroxylation, significantly extending the half-life (
) of the molecule [3]. -
Lipophilicity Modulation: While fluorine is lipophilic, the high polarity of the C-F bonds means the net effect on LogP is context-dependent. Generally, gem-difluorocyclopropanes are more lipophilic than their carbonyl counterparts but less lipophilic than the corresponding gem-dimethyl analogs, offering a "Goldilocks" zone for solubility and permeability [4].
Part 2: Synthetic Methodologies
The synthesis of gem-difluorocyclopropanes relies almost exclusively on the [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene. The choice of carbene source is critical and depends on the substrate's electronic nature.
Comparative Analysis of Difluorocarbene Reagents
| Reagent | Reagent Name | Activation Method | Substrate Scope | Pros | Cons |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | Thermal (120–180°C) + Cat. F⁻ | Electron-Deficient & Electron-Rich Alkenes | Scalable ; No heavy metals; High yields on difficult substrates. | High temperature required; Gas evolution (CO₂, SO₂). |
| TMSCF₃ | (Trifluoromethyl)trimethylsilane (Ruppert-Prakash) | NaI or TBAT (65–110°C) | Electron-Rich Alkenes & Alkynes | Mild ; Widely available; Good for late-stage functionalization. | Requires excess reagent; Sensitive to moisture; Cost. |
| ClCHF₂ | Chlorodifluoromethane (Freon-22) | Base (NaOH/KOH) | Electron-Rich Alkenes | Cheap; Industrial legacy. | Harsh ; Ozone depleting; Poor compatibility with sensitive groups. |
Mechanistic Pathway (TFDA Route)
The TFDA route (Dolbier's method) is the preferred pathway for creating "building blocks" due to its ability to cyclopropanate even electron-deficient alkenes (e.g., acrylates) which are resistant to electrophilic carbenes generated by other methods [5].
Figure 1: Mechanistic cascade of TFDA decomposition. The fluoride ion acts as a catalyst, triggering the release of gases and the active carbene species.
Part 3: "Gold Standard" Experimental Protocol
Objective: Synthesis of a gem-difluorocyclopropyl ester building block using TFDA. Rationale: This protocol is selected for its robustness in generating scaffold-level building blocks. It utilizes a catalytic fluoride source, making it self-sustaining until the reagent is consumed.
Reagents & Equipment
-
Substrate: Benzyl acrylate (1.0 equiv) - Representative electron-deficient alkene.
-
Reagent: TFDA (2.0 - 3.0 equiv). Excess is required due to carbene dimerization side-reaction.
-
Catalyst: Sodium Fluoride (NaF, 0.1 equiv) or n-Bu4NBr (cat).
-
Solvent: Diglyme (diethylene glycol dimethyl ether). High boiling point is essential.
-
Apparatus: Heavy-walled pressure tube or round-bottom flask with reflux condenser (if open system).
Step-by-Step Methodology
-
Setup: In a flame-dried heavy-walled reaction tube equipped with a magnetic stir bar, suspend Sodium Fluoride (NaF, 10 mol%) in anhydrous Diglyme (0.5 M concentration relative to substrate).
-
Addition: Add the alkene substrate (1.0 equiv) and TFDA (2.5 equiv) to the suspension.
-
Critical Note: Do not add TFDA all at once if the scale is >10g to manage gas evolution. For small scale, single addition is acceptable.
-
-
Reaction: Seal the tube and heat the mixture to 120°C for 2 hours, then ramp to 150°C for 16 hours.
-
Causality: The initial lower temperature initiates the cleavage of the TMS group; the higher temperature is required to drive the decarboxylation and SO₂ elimination to generate :CF₂ [6].
-
-
Monitoring: Monitor by ¹⁹F NMR. The product will show a characteristic AB quartet (if chiral) or singlet around -125 to -145 ppm. TFDA disappearance can be tracked.
-
Workup: Cool to room temperature. Dilute with Et₂O or EtOAc. Wash copiously with water (3x) to remove Diglyme.
-
Self-Validating Step: Diglyme is water-miscible; failure to wash thoroughly will result in solvent contamination in the NMR.
-
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Part 4: Applications & Decision Framework
When incorporating this moiety into a drug scaffold, use the following decision logic to determine the synthetic approach and structural placement.
Figure 2: Reagent selection guide based on substrate electronic properties.
Case Study Context
In the development of enzyme inhibitors, such as those targeting 11
References
-
Bioisosterism of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Structural Geometry: Liebman, J. F., & Greenberg, A. (1976). The structure and strain energy of cyclopropane and its derivatives. Chemical Reviews, 76(3), 311–365. Link
-
Metabolic Stability: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Physicochemical Properties: Linclau, B., et al. (2016). Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition Studies. Chemical Society Reviews, 45, 6633-6652. Link
-
TFDA Synthesis (Dolbier): Tian, F., Kruger, V., & Dolbier Jr, W. R. (2000). A novel and highly efficient synthesis of gem-difluorocyclopropanes.[1] Organic Letters, 2(4), 563-564. Link
-
Mechanism of TFDA: Dolbier Jr, W. R., & Battiste, M. A. (2003).[2] Structure, synthesis, and chemical reactions of gem-difluorocyclopropanes. Chemical Reviews, 103(3), 1071-1098.[2] Link
-
TMSCF3 Reagent (Ruppert-Prakash): Wang, F., Luo, T., Hu, J., et al. (2011). Synthesis of gem-difluorocyclopropanes via difluorocarbene generated from TMSCF3.[3][4] Organic Letters, 13(1), 14-17. Link
Sources
Thermodynamic Properties of Difluorinated Cyclopropane Rings: A Technical Guide
This guide synthesizes thermodynamic principles with practical medicinal chemistry applications, focusing on the unique properties of the difluorinated cyclopropane (DFCP) scaffold.
Executive Summary
The incorporation of a difluorocyclopropane (DFCP) moiety is a high-impact tactic in modern drug discovery, offering a unique intersection of conformational rigidity , metabolic stability , and electronic modulation . This guide analyzes the thermodynamic underpinnings of DFCPs—specifically the interplay between ring strain energy (RSE) and the stabilizing geminal fluorine effect (
Thermodynamic Fundamentals
The Stability Paradox: Ring Strain vs. Geminal Stabilization
A critical understanding for the researcher is the distinction between the geometric strain of the ring and the electronic stabilization provided by the fluorine substituents.
-
Ring Strain Energy (RSE):
-
Cyclopropane (Parent): ~27.5 kcal/mol.
-
1,1-Difluorocyclopropane: ~42.4 kcal/mol.[1]
-
Analysis: Fluorination significantly increases the RSE due to the shortening of C-C bonds and angle compression. However, 1,1-DFCP is kinetically robust and thermodynamically accessible. Why?
-
-
The Geminal Stabilization Effect:
-
The high RSE is counterbalanced by the Anomeric Effect (specifically, negative hyperconjugation).
-
Mechanism: Electron density from the fluorine lone pair (
) donates into the antibonding orbital of the adjacent C-F bond ( ). -
Quantification: This interaction provides approximately ~14.3 kcal/mol of stabilization per interaction, effectively "locking" the geminal arrangement despite the high ring strain.
-
Isomeric Stability Landscape
Unlike 1,2-difluoroethane, which favors the gauche conformation, 1,2-difluorocyclopropane exhibits a distinct thermodynamic preference due to the rigid ring constraint.
-
1,1-Difluoro (Geminal): Most stable isomer. Driven by the geminal effect.
-
trans-1,2-Difluoro: Intermediate stability. Minimizes dipolar repulsion between C-F bonds.
-
cis-1,2-Difluoro: Least stable. Suffers from maximal dipolar repulsion and steric clash (syn-diaxial-like repulsion), lacking the stabilizing gauche effect found in acyclic systems.
Bond Dissociation Energy (BDE)
The C-F bond in DFCP is among the strongest single bonds in organic chemistry, rendering the moiety metabolically inert to oxidative cleavage.
-
C-F BDE: ~115–130 kcal/mol.[2]
-
Implication: The ring acts as a "metabolic roadblock," blocking P450 hydroxylation at the site of substitution.
Visualization: Thermodynamic Energy Landscape
The following diagram illustrates the relative stability and activation pathways for DFCP isomers.
Caption: Relative thermodynamic stability of difluorinated cyclopropane isomers. 1,1-substitution is favored electronically despite high ring strain.
Physicochemical Implications in Drug Design[3][4]
Lipophilicity (LogP) Modulation
The DFCP group is not a simple hydrophobic spacer.
-
Effect: Generally increases LogP compared to a methylene (-CH2-) group due to the high volume of fluorine, but less than a dimethyl group.
-
Dipole Vector: The large molecular dipole of the 1,1-difluoro motif can decrease LogD in specific orientations by interacting with solvation shells, unlike the non-polar dimethyl cyclopropane.
pKa Modulation (Inductive Effect)
The strong electron-withdrawing nature of the
-
Application: Placing a DFCP adjacent to a basic amine will significantly lower the pKa (often by 1–2 units), reducing lysosomal trapping or improving membrane permeability of the neutral species.
-
Bioisostere: 1,1-DFCP is often used as a bioisostere for a carbonyl group (C=O) due to similar bond angles and electronic polarization, but without the liability of nucleophilic attack.
Synthetic Methodologies: A Thermodynamic Perspective
The synthesis of DFCPs relies on the generation of difluorocarbene (:CF2), a highly reactive intermediate. The reaction is a [2+1] cycloaddition, which is thermodynamically driven by the formation of the C-C bonds, despite the entropy loss.
Difluorocarbene Sources[5][6][7][8]
-
Ruppert-Prakash Reagent (
): Used with NaI initiator. Allows controlled, low-temperature generation. -
Sodium Chlorodifluoroacetate (
): Thermal decomposition. Requires high heat (thermodynamic activation), often leading to polymerization side products. -
TFDA (
): Excellent for non-volatile substrates; generates :CF2 via decarboxylation.
Experimental Protocol: Flow Synthesis of DFCP
Rationale: Flow chemistry manages the exothermicity and the short half-life of the carbene intermediate.
Protocol: Continuous Flow Difluorocyclopropanation
-
Reagents:
-
Substrate: Styrene derivative (1.0 equiv) in THF.
-
Carbene Source:
(2.0 equiv). -
Initiator: NaI (0.2 equiv) dissolved in minimum DMF.
-
-
Setup:
-
Use a chemically resistant reactor coil (PFA tubing, 10 mL volume).
-
Temperature: Set reactor to 65°C (Thermodynamic activation of silane).
-
Back Pressure Regulator (BPR): 75 psi (To keep volatile :CF2 in solution).
-
-
Execution:
-
Mix streams of Substrate/
and NaI/DMF in a T-mixer. -
Residence time: 10–15 minutes.
-
Quench: Exit stream flows into sat.
.
-
-
Purification:
-
Extract with EtOAc. The product is often volatile; avoid high-vacuum rotary evaporation.
-
Validation:
NMR typically shows a characteristic AB quartet (if chiral) or singlet (if achiral) around -120 to -145 ppm.
-
Decision Logic: Bioisosteric Replacement
Use this logic flow to determine when to deploy a DFCP scaffold in a lead optimization campaign.
Caption: Strategic decision tree for implementing difluorocyclopropanes in medicinal chemistry.
Data Summary Table
| Property | Cyclopropane ( | 1,1-Difluorocyclopropane ( | Impact on Drug Design |
| Ring Strain Energy | ~27.5 kcal/mol | ~42.4 kcal/mol | High reactivity to ring-opening if activated. |
| C-C Bond Length | 1.51 Å | 1.48 Å (Distal bond shortens) | Tighter geometry; alters receptor fit. |
| C-F Bond Energy | N/A | ~115 kcal/mol | Metabolic blockade. |
| H-bond Capacity | None | Weak Acceptor (F) | Fluorine can engage in weak H-bonds. |
| LogP Effect | Lipophilic | Variable (Polar/Lipophilic mix) | Modulates solubility/permeability balance. |
References
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. (2025). Detailed analysis of ring strain and stability orders.
-
Thermodynamics of cis-trans Isomerizations: 1,2-difluorocyclopropanes. Journal of Physical Chemistry. Establishes trans-stability preference.
-
Difluorocarbene Addition to Alkenes in Continuous Flow. Organic Letters. Protocol for safe synthesis.
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Comprehensive review of synthetic methods.
-
Carbon-Fluorine Bond Properties. Alfa Chemistry. Data on bond dissociation energies.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Sulfonamides using 2,2-Difluorocyclopropane-1-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of 2,2-difluorocyclopropyl sulfonamides, a class of compounds with significant potential in medicinal chemistry. The gem-difluorocyclopropane motif is increasingly recognized for its ability to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability and binding affinity.[1] This guide details the reaction of 2,2-difluorocyclopropane-1-sulfonyl chloride with various primary and secondary amines, offering a robust protocol for accessing these valuable molecules. Included are a detailed reaction mechanism, step-by-step experimental procedures, a troubleshooting guide, and characterization data.
Introduction: The Significance of the 2,2-Difluorocyclopropane Moiety
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance properties like metabolic stability and bioavailability.[2] The 2,2-difluorocyclopropane unit, in particular, has garnered significant interest as a bioisostere for various functional groups.[1] Its rigid structure and unique electronic properties can lead to improved binding interactions with biological targets. Consequently, this motif is found in a growing number of drug candidates and approved medicines.[1][3]
This compound is a key building block that allows for the direct incorporation of this valuable moiety onto amine-containing scaffolds, forming a stable sulfonamide linkage. The sulfonamide functional group itself is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[4][5][6] The combination of these two privileged pharmacophores offers a powerful strategy for the development of novel therapeutics.
Reaction Mechanism and Workflow
The synthesis of sulfonamides from this compound proceeds via a classical nucleophilic substitution pathway. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The base removes a proton from the nitrogen atom, yielding the final sulfonamide product and the corresponding ammonium salt.
The overall workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of 2,2-difluorocyclopropyl sulfonamides.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of an amine with this compound. The specific conditions may require optimization depending on the reactivity of the amine.
Materials and Reagents:
-
Amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,2-difluorocyclopropyl sulfonamide.
Substrate Scope and Optimization
The described protocol is applicable to a wide range of primary and secondary amines. The following table summarizes expected outcomes with different amine classes.
| Amine Type | Relative Reactivity | Typical Conditions | Expected Yield | Notes |
| Primary Aliphatic | High | 0 °C to RT, 2-4 h | Good to Excellent | Reaction is typically fast. Monitor carefully to avoid side reactions. |
| Secondary Aliphatic | Moderate | RT, 4-8 h | Good | Steric hindrance may slow the reaction rate. |
| Primary Aromatic (Anilines) | Moderate | RT, 6-12 h | Moderate to Good | Electron-withdrawing groups on the aniline may decrease nucleophilicity, requiring longer reaction times or gentle heating. |
| Secondary Aromatic | Low | RT to 40 °C, 12-24 h | Fair to Moderate | Can be sluggish due to lower nucleophilicity and steric hindrance. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive amine (e.g., protonated). 2. Decomposed sulfonyl chloride. 3. Insufficient reaction time or temperature. | 1. Ensure the amine is free base. Add more base if necessary. 2. Use fresh or properly stored sulfonyl chloride.[7][8] 3. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C). |
| Multiple Products Observed | 1. Reaction with di-amines at multiple sites. 2. Side reactions due to excess heat. 3. Impure starting materials. | 1. Use a protecting group strategy for one of the amine functionalities. 2. Maintain the recommended reaction temperature. 3. Purify starting materials before use. |
| Difficult Purification | 1. Product is very polar and streaks on silica gel. 2. Byproduct (triethylammonium chloride) co-elutes. | 1. Use a different stationary phase (e.g., alumina) or a different solvent system. 2. Ensure the aqueous workup is thorough to remove all salts. |
Logical Decision Workflow for Synthesis & Troubleshooting
The following diagram illustrates a logical approach to setting up and troubleshooting the synthesis.
Caption: Decision workflow for sulfonamide synthesis and troubleshooting.
Characterization of Products
The synthesized 2,2-difluorocyclopropyl sulfonamides can be characterized using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons, typically in the range of 1.0-2.5 ppm, with complex splitting patterns due to geminal and vicinal couplings, including H-F couplings.
-
¹⁹F NMR: A complex multiplet is expected for the two non-equivalent fluorine atoms.
-
¹³C NMR: The carbon of the CF₂ group will appear as a triplet due to C-F coupling.
-
IR Spectroscopy: Look for strong characteristic absorption bands for the S=O stretches of the sulfonamide group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[6]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the product.
Conclusion
The synthesis of sulfonamides using this compound is a straightforward and effective method for accessing novel chemical entities for drug discovery and development. The protocols and guidelines presented here provide a solid foundation for researchers to successfully synthesize and explore this promising class of compounds. Careful attention to reagent quality and reaction conditions will ensure high yields and purity.
References
-
Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. Available at: [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Royal Society of Chemistry. Available at: [Link]
-
Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. ACS Publications. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
Synthesis of gem‐Difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Synthesis of sulfonamides. ResearchGate. Available at: [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. National Institutes of Health. Available at: [Link]
-
Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. National Institutes of Health. Available at: [Link]
-
Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available at: [Link]
-
An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Wiley Online Library. Available at: [Link]
-
Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). National Institutes of Health. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Integration of 2,2-Difluorocyclopropane-1-sulfonyl Chloride in Drug Design
Executive Summary
This application note details the strategic deployment of 2,2-difluorocyclopropane-1-sulfonyl chloride (DfCp-SO₂Cl) as a high-value building block in medicinal chemistry.
In the optimization of lead compounds, the sulfonamide moiety (
This guide provides the rationale for selection, detailed coupling protocols, and validation workflows to ensure successful integration into drug candidates.
Physicochemical Profile & Bioisosteric Rationale[1][2][3][4][5]
The incorporation of the 2,2-difluorocyclopropane ring introduces specific electronic and steric perturbations that distinguish it from non-fluorinated analogs.
Comparative Properties Table
| Property | Isopropyl Sulfonamide | Cyclopropyl Sulfonamide | 2,2-Difluorocyclopropyl Sulfonamide | Impact on Drug Design |
| Steric Bulk | Medium (Rotatable) | Small/Medium (Rigid) | Medium (Rigid) | Fills hydrophobic pockets with reduced entropy penalty. |
| Lipophilicity (ClogP) | High | Moderate | Moderate-High | Fluorine increases lipophilicity vs. H, but polarity of C-F bonds balances this. |
| Metabolic Stability | Low (Oxidation at CH) | Moderate (Ring opening) | High | C-F bonds block oxidative metabolism at the 2-position. |
| Sulfonamide pKa | ~10.5 | ~10.0 | ~8.5 - 9.0 | Electron-withdrawing F atoms increase acidity, strengthening H-bond interactions. |
| Conformation | Flexible | Fixed | Fixed | The gem-difluoro group enforces specific ring puckering, locking vectors. |
The "Fluorine Effect" in Bioisosterism
The 2,2-difluorocyclopropane motif is not merely a "blocked" cyclopropane. The high electronegativity of fluorine (
-
Acidity Modulation: The inductive effect (
) lowers the pKa of the sulfonamide nitrogen. This can enhance potency if the target protein requires a hydrogen bond donor (e.g., in the catalytic site of metalloenzymes or kinases). -
Dipole Alignment: The C-F bonds create a distinct dipole vector that can engage in orthogonal dipolar interactions with protein backbone amides.
Decision Logic: When to Use DfCp-SO₂Cl
Use the following decision tree to determine if this building block is appropriate for your lead optimization campaign.
Figure 1: Decision logic for incorporating the 2,2-difluorocyclopropane moiety.
Experimental Protocols
Handling and Storage[6]
-
Safety: DfCp-SO₂Cl is corrosive and a lachrymator. Handle only in a fume hood.
-
Stability: Highly sensitive to hydrolysis. It will degrade to the sulfonic acid and HCl upon exposure to atmospheric moisture.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Protocol: Sulfonamide Coupling (Schotten-Baumann Conditions)
This protocol is optimized to minimize hydrolysis of the reactive chloride while ensuring complete conversion of the amine.
Reagents:
-
Amine substrate (
equiv)[1][2] -
This compound (
equiv) -
Base: Pyridine (solvent/base) or DIPEA (
equiv) in DCM. -
Catalyst: DMAP (
equiv) - Optional, use only for sterically hindered amines.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine substrate (
equiv) in anhydrous Dichloromethane (DCM) or Pyridine ( M concentration).-
Note: If using DCM, add DIPEA (
equiv) at this stage.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Scientific Rationale: Low temperature suppresses the hydrolysis rate of the sulfonyl chloride and prevents side reactions (e.g., elimination of HF, though rare in these conditions).
-
-
Addition: Add DfCp-SO₂Cl (
equiv) dropwise over 5 minutes.-
Tip: If the chloride is a solid/viscous oil, dissolve it in a minimal amount of anhydrous DCM before addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: If starting amine persists after 4 hours, add an additional
equiv of chloride and re-cool to 0°C before addition.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol: Metabolic Stability Assessment (Microsomal Stability)
Once synthesized, the stability advantage must be validated against the non-fluorinated analog.
Assay Conditions:
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration:
test compound. -
Cofactor: NADPH regenerating system.
Procedure:
-
Incubate test compound with microsomes at 37°C.
-
Initiate reaction with NADPH.
-
Sample at
minutes. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS to determine intrinsic clearance (
).
Success Criteria:
-
A
-fold reduction in compared to the isopropyl/cyclopropyl analog indicates successful metabolic blockade.
Synthetic Pathway Visualization
The following diagram illustrates the workflow from the raw building block to the final validated drug candidate.
Figure 2: Synthetic and validation workflow for DfCp-sulfonamides.
Scientific Commentary & Troubleshooting
The "Elimination" Risk
While cyclopropanes are generally stable, the presence of the sulfonyl group (electron-withdrawing) and fluorines can theoretically sensitize the ring to nucleophilic attack or elimination under harsh basic conditions.
-
Avoid: Strong alkoxide bases (e.g., NaOMe, KOtBu) or high temperatures (>80°C) during the coupling step.
-
Stick to: Non-nucleophilic organic bases (DIPEA, TEA, Pyridine).
Solubility Issues
The introduction of the difluorocyclopropyl group often increases lipophilicity (
-
Observation: If the final sulfonamide is insoluble in aqueous bioassay media.
-
Mitigation: The lower pKa (approx 8.5) means the sulfonamide can be formulated as a salt (e.g., Sodium salt) more easily than non-fluorinated analogs.
References
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3]
-
[Link]
-
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
[Link]
-
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
[Link]
-
-
Bhattarai, P., et al. (2025).[4] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv (Preprint).[5]
-
Gao, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[6]
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Incorporation of the 2,2-Difluorocyclopropyl Moiety into Heterocyclic Compounds
Introduction: The Strategic Value of the 2,2-Difluorocyclopropyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated motifs, the 2,2-difluorocyclopropyl group has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure, combined with the unique electronic properties imparted by the geminal fluorine atoms, can significantly enhance the pharmacological profile of heterocyclic compounds.[4] This guide provides an in-depth exploration of the synthetic strategies for introducing this privileged moiety into heterocyclic frameworks, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
The 2,2-difluorocyclopropyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for moieties like a carbinol unit. Its presence in molecules such as the dual TYK2/JAK1 inhibitor PF-06700841 underscores its importance in the development of novel therapeutics for autoimmune diseases.[5][6][7][8] The synthetic accessibility of this group has been a focus of extensive research, leading to the development of robust and versatile methodologies.[9]
Core Synthetic Strategies: A Mechanistic Overview
The primary methods for constructing the 2,2-difluorocyclopropyl unit can be broadly categorized into two main approaches: the direct difluorocyclopropanation of olefinic precursors and the use of pre-functionalized 2,2-difluorocyclopropyl building blocks.
Direct Difluorocyclopropanation of Alkenyl Heterocycles
This is the most direct and widely employed method, relying on the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[4][9] The success of this approach hinges on the efficient generation of the highly reactive and electrophilic difluorocarbene intermediate.[3][10]
Key Insight: Difluorocarbene is an electrophilic species, meaning it reacts more readily with electron-rich alkenes.[10] Therefore, the electronic nature of the heterocyclic alkene precursor is a critical consideration in reaction design.
Below is a workflow illustrating the general process of difluorocyclopropanation.
Sources
- 1. enamine.net [enamine.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) (Journal Article) | OSTI.GOV [osti.gov]
- 6. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,2-Difluorocyclopropane-1-sulfonyl chloride in agrochemical synthesis
Application Note: Strategic Utilization of 2,2-Difluorocyclopropane-1-sulfonyl Chloride in Agrochemical Discovery
Executive Summary
This guide details the synthetic utility of This compound (DfCp-SO₂Cl) as a high-value building block in the design of next-generation agrochemicals.
In modern crop protection, the gem-difluorocyclopropyl moiety acts as a lipophilic, metabolically stable bioisostere for carbonyls and ethers. When functionalized via the sulfonyl group, it provides a direct route to sulfonamide-based herbicides (ALS inhibitors) and sulfonate-based fungicides . This note provides validated protocols for sulfonamide coupling, SuFEx (Sulfur-Fluoride Exchange) activation, and safety handling, specifically tailored for discovery chemists.
Strategic Value: The "Fluorine-Conformation" Effect
The DfCp-SO₂Cl scaffold offers two distinct advantages over non-fluorinated aliphatic sulfonyl chlorides:
-
Conformational Locking: The cyclopropane ring restricts the spatial arrangement of the sulfonyl group, reducing the entropic penalty upon binding to target enzymes (e.g., acetolactate synthase).
-
pKa Modulation: The electron-withdrawing nature of the gem-difluoro group (
) lowers the pKa of the resulting sulfonamide . This acidity is often critical for the potency of sulfonylurea and triazolopyrimidine herbicides. -
Metabolic Blocking: The
bond strength prevents oxidative degradation at the -position, prolonging the half-life of the active ingredient (AI) in the plant or soil.
Safety & Handling Profile
-
Hazards: Corrosive (Skin Corr.[1] 1B), Water-Reactive (EUH014).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
-
Incompatibility: Strong oxidizers, water, alcohols (without base), primary/secondary amines (exothermic).
Critical Handling Protocol:
-
Always manipulate DfCp-SO₂Cl in a fume hood using dry glassware.
-
Quench spills with dry sand or vermiculite; do not use water directly, as it generates HCl gas and HF traces if the ring degrades.
Application I: Synthesis of Heterocyclic Sulfonamides (Herbicidal Scaffolds)
This protocol describes the coupling of DfCp-SO₂Cl with an amino-heterocycle (e.g., 2-amino-4,6-dimethoxypyrimidine) to generate structures analogous to commercial ALS inhibitors.
Mechanism
Nucleophilic acyl substitution at the sulfur atom. The base scavenges the HCl byproduct.
Protocol
Reagents:
-
This compound (1.0 equiv)
-
Heterocyclic amine (0.95 equiv)
-
Pyridine (solvent/base) or DCM with Et₃N (2.5 equiv)
-
DMAP (0.1 equiv, catalyst)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the heterocyclic amine (1.0 mmol) in anhydrous Pyridine (5 mL). Add DMAP (0.1 mmol).
-
Addition: Cool the solution to 0°C. Add DfCp-SO₂Cl (1.1 mmol) dropwise via syringe. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass:
). -
Quenching: Cool to 0°C. Add saturated aqueous
(10 mL). -
Extraction: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Output:
| Parameter | Specification |
|---|---|
| Typical Yield | 75–88% |
| Reaction Time | 4–12 Hours |
| Key Byproduct | Pyridinium hydrochloride (removed in workup) |
| NMR Validation |
Application II: SuFEx Activation (Sulfonyl Fluoride Synthesis)
For high-throughput screening (HTS), converting the chloride to a fluoride enables "Click" chemistry (SuFEx). The resulting 2,2-difluorocyclopropane-1-sulfonyl fluoride is stable to hydrolysis but reacts selectively with silyl ethers or amines under specific activation, allowing for modular library assembly.
Protocol: Chloride-to-Fluoride Exchange
Reagents:
-
DfCp-SO₂Cl (1.0 equiv)[2]
-
(saturated aqueous solution) or
(anhydrous method) -
Solvent: THF/Water (1:1)
Step-by-Step Methodology:
-
Dissolve DfCp-SO₂Cl (2 mmol) in THF (4 mL).
-
Add saturated aqueous
(4 mL) in one portion. -
Stir vigorously at RT for 2 hours. (Monitor by
NMR; shift of to is distinct). -
Dilute with ether, wash with water, dry, and concentrate.
-
Result: The sulfonyl fluoride is typically obtained in >90% yield and requires no chromatography.
Visualization: Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways available from DfCp-SO₂Cl, highlighting its role as a linchpin in agrochemical discovery.
Caption: Divergent synthetic pathways transforming DfCp-SO₂Cl into herbicide, fungicide, and library scaffolds.
Structural Logic: The Bioisostere Map
Understanding why to use this molecule is as important as how. This diagram explains the structural logic used in rational drug design.
Caption: Mechanistic rationale for substituting alkyl groups with the difluorocyclopropyl moiety.
References
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals.[3][4] Journal of Fluorine Chemistry, 167, 16-29.
-
Sharpless, K. B., et al. (2014).[5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6][7] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 13, 3538-3545.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 130977081, this compound.[8]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[4][9][10] ChemBioChem, 5(5), 570-589.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 8. PubChemLite - this compound (C3H3ClF2O2S) [pubchemlite.lcsb.uni.lu]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for 2,2-Difluorocyclopropane-1-sulfonyl chloride derivatives
Critical Stability Alert: Read Before Experimentation
2,2-Difluorocyclopropane-1-sulfonyl chloride and its derivatives represent a class of high-energy, moisture-sensitive electrophiles . Unlike standard aryl sulfonyl chlorides, the combination of ring strain (~27 kcal/mol) and the strong electron-withdrawing effect of the gem-difluoro group renders these compounds exceptionally prone to:
-
Rapid Hydrolysis: Conversion to the corresponding sulfonic acid upon contact with ambient moisture.
-
Thermal Decomposition: Desulfonylation (loss of SO₂) or ring fragmentation at elevated temperatures (>60°C).
-
Elimination: Potential for HF elimination under strongly basic conditions.
Golden Rule: The best purification strategy is often no purification . If the crude purity exceeds 90% by NMR, proceed immediately to the next step (e.g., sulfonamide formation). If purification is mandatory, follow the protocols below strictly.
Module 1: Reaction Workup (The "Zero-Step" of Purification)
The majority of yield loss occurs during the quench, not the reaction. Standard aqueous washes can destroy your product if not executed with specific controls.
Protocol A: The "Cold-Fast" Aqueous Workup
Use this when the synthesis method involves oxidative chlorination (e.g., Thiol + Cl₂/H₂O or Benzyl sulfide + NCS).
Reagents:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for separation efficiency.
-
Quench: Ice-cold water or saturated NaHCO₃ (only if neutralizing acid is critical and done rapidly).
-
Drying Agent: Anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics).
Step-by-Step Workflow:
-
Temperature Control: Cool the reaction mixture to 0°C before quenching.
-
Biphasic Quench: Pour the reaction mixture into a pre-chilled separatory funnel containing crushed ice/water.
-
Why? Low temperature kinetically inhibits the hydrolysis of the sulfonyl chloride bond (
).
-
-
Rapid Extraction: Shake vigorously for <30 seconds and immediately separate the layers.
-
Critical: Do not let the phases sit. Every minute of contact time increases sulfonic acid formation.
-
-
The "Dry" Wash: Wash the organic layer once with cold brine .
-
Drying: Dry over MgSO₄ for 10 minutes, then filter.
-
Concentration: Evaporate solvent at <30°C under reduced pressure. Do not use a high-vacuum pump for extended periods if the product is volatile (cyclopropyl derivatives often have significant vapor pressure).
Module 2: Purification Strategies
Select your strategy based on the physical state of your crude material.
Decision Matrix
-
Scenario A: Product is a Liquid
Vacuum Distillation (High Purity) -
Scenario B: Product is a Solid
Recrystallization (Scalable) -
Scenario C: Product is Unstable/Trace Impurities
Flash Filtration (Risky but fast)
Strategy A: Vacuum Distillation (Recommended for Liquids)
Distillation is the gold standard for liquid sulfonyl chlorides, as it avoids silica gel completely.
Equipment: Kugelrohr apparatus or Short-path distillation head. Parameters:
-
Vacuum: High vacuum (<0.5 mmHg) is essential to keep the boiling point low.
-
Bath Temperature: Start at 40°C and ramp slowly. Do not exceed 80°C to prevent thermal decomposition.
-
Receiving Flask: Cool with dry ice/acetone to trap the volatile product effectively.
Troubleshooting:
-
Issue: Product is co-distilling with impurities.
-
Fix: If the impurity is a chlorinating agent (e.g., POCl₃, SOCl₂), these are usually much more volatile. Perform a "degassing" run at room temperature/high vacuum first to strip these volatiles before heating.
Strategy B: Recrystallization (Recommended for Solids)
If your derivative crystallizes, this is the safest method.
Solvent Systems:
-
Hexanes / DCM: Dissolve in minimal DCM at RT, add Hexanes until cloudy, cool to -20°C.
-
Hexanes / Et₂O: (Avoid if product is extremely moisture sensitive, as ether is hard to dry perfectly).
-
Pentane: For low-melting solids, dissolve in boiling pentane and cool to -78°C.
Protocol:
-
Dissolve crude solid in the minimum amount of dry solvent (e.g., DCM).
-
Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.
-
Add anti-solvent (Hexane) dropwise until persistent cloudiness appears.
-
Store at -20°C overnight.
-
Filter rapidly under a blanket of Nitrogen/Argon.
Strategy C: Flash Chromatography (The "Last Resort")
Warning: Silica gel contains surface hydroxyl groups and adsorbed water, which will hydrolyze your product.
Modifications for Success:
-
Neutralize Silica: Pre-wash the column with 1% Et₃N in Hexanes (optional, but risky as amines can react with sulfonyl chlorides). Better approach: Use acid-washed silica or simply keep run times extremely short.
-
Eluent: Use 100% DCM or Hexanes:EtOAc (9:1) . Avoid alcohols (MeOH/EtOH) entirely.
-
Speed: The compound should be on the column for <10 minutes .
-
Loading: Load as a liquid (neat or minimal DCM). Do not dry-load on silica.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a viscous gum/oil after concentration. What happened?
Diagnosis: This is likely hydrolysis .[1] The gum is the sulfonic acid derivative, which is hygroscopic and difficult to crystallize. Verification: Check NMR. A broad singlet around 8-10 ppm (SO₃H) or a shift in the cyclopropane protons indicates hydrolysis. Recovery:
-
Redissolve in DCM.
-
Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.
-
Stir for 1 hour to re-convert the acid back to the sulfonyl chloride.
-
Concentrate and attempt purification again.
Q2: The NMR shows clean product, but the yield is >100%.
Diagnosis: Trapped solvent or inorganic salts. Fix:
-
Solvent: Run a high-vacuum cycle (carefully monitoring for volatility).
-
Salts: If prepared via oxidative chlorination, succinimide or inorganic salts might remain. Triturate the residue with dry Hexanes/Pentane (product dissolves, salts don't) and filter.
Q3: Can I store the purified sulfonyl chloride?
Answer: Yes, but only under specific conditions.
-
Container: Tightly sealed vial with a PTFE-lined cap. Parafilm is insufficient.
-
Atmosphere: Argon or Nitrogen flush.
-
Temperature: -20°C or lower.
-
Shelf-life: 2,2-Difluoro analogs are less stable than non-fluorinated ones. Use within 2 weeks for best results.
Visual Guide: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification method based on physical state and initial purity.
References
-
BenchChem Technical Support. (2025).[2] Sulfonyl Chloride Work-up Protocols and Scavenger Resin Applications. Retrieved from
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides via Oxidative Chlorosulfonation. Yang, Z. et al. Synthesis, 46, 225-229.[3] Retrieved from
-
Sigma-Aldrich. (2023). Cyclopropanesulfonyl Chloride: Product Safety and Handling. Retrieved from
-
MDPI Processes. (2023). Automated Continuous Synthesis and Isolation of Sulfonyl Chlorides. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2021). Preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from
Sources
Overcoming decomposition of fluorinated sulfonyl chlorides in aqueous media
Topic: Overcoming Decomposition of Fluorinated Sulfonyl Chlorides in Aqueous Media Document ID: TSC-FSC-2024-05 Version: 2.1 (Current)
Executive Summary & Core Directive
Welcome to the Advanced Application Support Hub. If you are accessing this guide, you are likely facing a common but critical bottleneck: hydrolysis . Fluorinated sulfonyl chlorides (e.g., triflyl chloride, perfluorobutanesulfonyl chloride) are powerful electrophiles, but their high reactivity often leads to rapid decomposition in aqueous media before the desired bioconjugation or coupling can occur.
The Central Conflict:
You are fighting a kinetic race. The rate of hydrolysis (
The Solution Matrix:
-
Kinetic Control: Using biphasic systems (Schotten-Baumann conditions) to physically separate the reagent from water.
-
Thermodynamic Stabilization: Converting the unstable Chloride to a stable Fluoride (SuFEx chemistry) prior to aqueous exposure.
The Mechanism of Failure (Why Your Reaction is Dying)
Understanding the decomposition pathway is the first step to preventing it. In aqueous media, fluorinated sulfonyl chlorides undergo nucleophilic attack at the sulfur atom.
Diagram 1: The Kinetic Competition
This diagram illustrates the "Race Conditions" between the desired product formation and the irreversible hydrolysis trap.
Caption: Figure 1.[1][2][3][4][5][6][7] The kinetic competition. In aqueous media, the concentration of water (
Troubleshooting Guide: Symptom-Based Solutions
Use this matrix to diagnose specific experimental failures.
Scenario A: "I see immediate precipitation of a white solid."
-
Diagnosis: Complete Hydrolysis. The precipitate is likely the sulfonic acid salt or protonated amine salt formed by the HCl byproduct.
-
Root Cause: The pH dropped too rapidly, or the mixing was inefficient.
-
Corrective Action:
-
Buffer Capacity: Increase buffer concentration (e.g., from 50mM to 200mM).
-
Solvent Trap: Dissolve the sulfonyl chloride in a water-immiscible solvent (DCM or Toluene) before adding to the aqueous phase (See Protocol 1).
-
Scenario B: "My protein/peptide precipitated or denatured."
-
Diagnosis: Acidification Shock.
-
Root Cause: Hydrolysis releases HCl. For every 1 mole of hydrolyzed sulfonyl chloride, 1 mole of strong acid is generated.
-
Corrective Action:
-
Continuous Neutralization: Use a pH-stat or autotitrator to maintain pH 8.5–9.0.
-
Switch Reagent: Move to a Sulfonyl Fluoride (See Protocol 2). Sulfonyl fluorides are stable in water and do not release acid until the specific click reaction occurs.
-
Scenario C: "Low conjugation yield (<10%)."
-
Diagnosis: Reaction Quenching.[8]
-
Root Cause: The sulfonyl chloride hydrolyzed before it could find the amine.
-
Corrective Action:
-
Concentration: Increase the concentration of the amine. Second-order kinetics depend on
. -
Temperature: Cool the reaction to 0–4°C. Hydrolysis rates drop significantly at lower temperatures, while aminolysis remains viable.
-
Validated Experimental Protocols
Protocol 1: The Biphasic "Schotten-Baumann" Method
Best for: Small molecule synthesis or robust peptides where organic solvents are tolerated.
Concept: Keep the hydrolytically unstable reagent in an organic "bunker" (Phase A) and the target nucleophile in the aqueous zone (Phase B). Reaction only occurs at the interface.
Reagents:
-
Phase A: Fluorinated Sulfonyl Chloride dissolved in DCM or THF (approx. 0.1 M).[9]
-
Phase B: Amine/Peptide in 0.5 M
or (pH 9–10).
Workflow:
-
Cool: Chill Phase B (aqueous) to 0°C on ice.
-
Add: Add Phase A to Phase B dropwise with vigorous stirring .
-
Critical: Stirring rate must be high (>800 RPM) to maximize interfacial surface area.
-
-
Monitor: Maintain pH > 8 using NaOH if necessary.
-
Quench: Once TLC/LCMS shows consumption of chloride, separate phases.
Why this works: The sulfonyl chloride is protected in the organic droplet. It only encounters water at the interface, where the high concentration of amine (attracted to the interface) and base facilitates the desired reaction.
Protocol 2: The "SuFEx Switch" (In-Situ Fluorination)
Best for: Delicate proteins, aqueous-only systems, and high-value targets.
Concept: Fluorinated sulfonyl chlorides are unstable. Fluorinated sulfonyl fluorides are exceptionally stable in water but react selectively with amines/phenols under SuFEx (Sulfur-Fluoride Exchange) conditions. Convert the Cl to F first.
Workflow (The "Sharpless-Dong" Modification):
-
Conversion (The "Fix"):
-
Take your Fluorinated Sulfonyl Chloride (
). -
Dissolve in MeCN/Water (1:1).
-
Add excess
(Potassium Bifluoride, saturated aqueous solution). -
Result: Rapid conversion to
. The Fluoride is stable in water.[5]
-
-
Isolation (Optional): Extract the Sulfonyl Fluoride (it is now water-stable).
-
Coupling (The Reaction):
-
Add the
to your aqueous protein/amine solution. -
The reaction will be slower but highly specific.
-
Catalyst: If the reaction is too slow, add a nucleophilic catalyst (e.g., DMAP or specific SuFEx catalysts).
-
Diagram 2: Decision Tree for Protocol Selection
Caption: Figure 2. Decision matrix for selecting the appropriate stabilization protocol based on target sensitivity.
Data & Reference Tables
Table 1: Solvent Compatibility for Fluorinated Sulfonyl Chlorides
| Solvent | Suitability | Notes |
| Water | 🔴 Critical Failure | Immediate hydrolysis. Half-life often < 5 mins for fluorinated variants. |
| Methanol/Ethanol | 🔴 Avoid | Reacts to form sulfonate esters (solvolysis). |
| DCM (Dichloromethane) | 🟢 Excellent | Standard for biphasic systems. Good solubility. |
| THF (Tetrahydrofuran) | 🟡 Caution | Miscible with water. Only use if strictly anhydrous or in very rapid flow systems. |
| Acetonitrile | 🟡 Caution | Miscible with water. Accelerates hydrolysis compared to biphasic DCM. |
Frequently Asked Questions (FAQs)
Q: Can I store Triflyl Chloride (
Q: Why does the pH drop even when I add buffer? A: Fluorinated sulfonyl chlorides release HCl and the fluorinated sulfonic acid upon hydrolysis. Both are strong acids. Standard buffers (PBS) often lack the capacity to neutralize the stoichiometric acid release. Use Carbonate or Borate buffers (100-200 mM) for higher capacity.
Q: I cannot use organic solvents. What is my option?
A: You must use the SuFEx Switch (Protocol 2) . Convert the chloride to the fluoride using
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Core citation for the stability of Sulfonyl Fluorides vs. Chlorides.
-
Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie.
- Demonstrates aqueous compatibility of fluorin
-
Gnedin, B. G., et al. (1988). "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions." Journal of Organic Chemistry USSR. [10]
- Foundational kinetic data on hydrolysis r
-
BenchChem Technical Guides. (2025). "Preventing decomposition of sulfonyl chloride during reaction."[11]
- General handling and troubleshooting for sulfonyl chlorides.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 6. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2,2-Difluorocyclopropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the gem-Difluorocyclopropane Motif
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate key pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities. Its rigid, three-dimensional structure can enforce specific conformations, leading to enhanced potency and selectivity. Reagents that can efficiently introduce this motif are therefore of high interest in drug discovery and development.[1][2]
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of a novel potential reagent, 2,2-difluorocyclopropane-1-sulfonyl chloride. As experimental data for this specific compound is not publicly available, this guide presents a comprehensive prediction of its ¹H and ¹⁹F NMR spectra based on established principles and data from analogous structures. This predicted data is then objectively compared with experimental data from established alternative difluorocyclopropanation reagents, offering a valuable resource for researchers seeking to understand and utilize this important structural motif.
Predicted NMR Characterization of this compound
The structure of this compound presents a unique combination of a strained three-membered ring, two electronegative fluorine atoms, and a strongly electron-withdrawing sulfonyl chloride group. This arrangement is expected to result in a distinctive and informative NMR signature.
Molecular Structure and Predicted NMR Environments
The diagram below illustrates the structure of this compound, highlighting the non-equivalent proton (Hₐ, Hₑ, Hₓ) and diastereotopic fluorine (Fₐ, Fₑ) environments. The labels 'a' and 'e' are used to denote axial-like and equatorial-like positions relative to the sulfonyl chloride group, although the cyclopropane ring is planar.
Caption: Structure of this compound with labeled nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to Hₐ, Hₑ, and Hₓ.
-
Chemical Shifts (δ): The protons on a cyclopropane ring typically resonate between 0.2 and 1.5 ppm. However, the powerful electron-withdrawing effect of the adjacent sulfonyl chloride group will significantly deshield Hₐ, Hₑ, and Hₓ, shifting them downfield. The gem-difluoro group will also contribute to this deshielding.
-
Hₓ: This proton, being on the carbon bearing the sulfonyl chloride group, is expected to be the most deshielded, likely appearing in the range of 3.5 - 4.5 ppm .
-
Hₐ and Hₑ: These geminal protons will be shifted downfield, but less so than Hₓ. They are diastereotopic and will have different chemical shifts, predicted to be in the range of 1.8 - 2.8 ppm .
-
-
Multiplicity and Coupling Constants (J): The signals will exhibit complex splitting due to geminal (²J), vicinal (³J), and long-range (⁴J) couplings to both protons and fluorine atoms.
-
Hₓ: Will be a doublet of doublets of doublets (ddd) due to coupling with Hₐ, Hₑ, and potentially long-range coupling to the fluorine atoms.
-
Hₐ and Hₑ: Will each appear as a complex multiplet, likely a doublet of doublets of triplets (ddt) or similar, due to geminal coupling to each other, vicinal coupling to Hₓ, and vicinal coupling to the two fluorine atoms.
-
The diagram below illustrates the expected spin-spin coupling interactions.
Caption: Predicted spin-spin coupling network in this compound.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be particularly informative.
-
Chemical Shifts (δ): The two fluorine atoms (Fₐ and Fₑ) are diastereotopic due to the chiral center at the adjacent carbon. Therefore, they should appear as two distinct signals. For aliphatic fluorides, the chemical shifts can vary widely, but for gem-difluorocyclopropanes, they are typically found in the range of -120 to -160 ppm (relative to CFCl₃). The exact shifts will be influenced by the sulfonyl chloride group.
-
Multiplicity and Coupling Constants (J):
-
The two fluorine atoms will exhibit a large geminal coupling constant (²J(FF) ), typically in the range of 150-250 Hz .
-
Each fluorine signal will be further split by the three protons. The vicinal H-F coupling constants (³J(HF) ) are stereospecific, with trans couplings generally being larger than cis couplings.
-
Therefore, each fluorine signal is expected to be a doublet of multiplets (dm) or a doublet of doublet of doublets (ddd).
-
Comparison with Alternative Difluorocyclopropanation Reagents
A direct comparison of the predicted NMR data for this compound with experimental data for established difluorocyclopropanation reagents and their products reveals key differences and potential analytical advantages.
| Compound/Reagent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Key Features & Notes |
| This compound (Predicted) | ¹H | Hₓ: ~3.5-4.5Hₐ/Hₑ: ~1.8-2.8 | Complex multiplets | Highly deshielded proton signals due to the -SO₂Cl group. Complex splitting provides rich structural information. |
| ¹⁹F | ~ -120 to -160 | Doublet of multiplets | Two distinct signals for diastereotopic fluorines, offering a probe for stereochemistry. | |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) (Ruppert-Prakash Reagent) [3] | ¹H | ~ 0.27 | Quartet | A simple, sharp quartet from the nine equivalent protons coupled to three fluorine atoms. |
| ¹⁹F | ~ -67.7 | Decet | A single signal split into a decet by the nine equivalent protons. | |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) [4] | ¹⁹F | Not readily available | Singlet (expected) | As a precursor, its NMR is less relevant than the product. The difluorocarbene generated has no NMR signature. |
| gem-Difluorocyclopropane Product (generic, e.g., from styrene) | ¹H | ~ 1.5 - 3.0 | Complex multiplets | Chemical shifts are dependent on the substituents on the cyclopropane ring. |
| ¹⁹F | ~ -130 to -150 | Doublet of multiplets | Similar to the predicted spectrum of the title compound, but without the influence of the sulfonyl chloride group. |
Experimental Protocols for NMR Characterization
Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for the accurate characterization of fluorinated compounds.
Protocol 1: Standard ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative proton ratios.
-
Protocol 2: ¹H-Decoupled ¹⁹F NMR Spectroscopy
-
Sample Preparation:
-
The same sample prepared for ¹H NMR can be used.
-
-
Instrument Setup:
-
Use a spectrometer with a multinuclear probe capable of detecting ¹⁹F.
-
Tune and match the probe to the ¹⁹F frequency.
-
Maintain the deuterium lock and shimming from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with ¹H decoupling.
-
Spectral Width: ~250 ppm, centered around -100 ppm. This can be narrowed after the initial signals are located.
-
Transmitter Offset: Set to the approximate center of the expected ¹⁹F chemical shift range.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using an external standard such as CFCl₃ (δ = 0.00 ppm) or a known internal standard.
-
Conclusion
The predicted ¹H and ¹⁹F NMR spectra of this compound suggest a molecule with a rich and highly informative spectroscopic signature. The strong deshielding effect of the sulfonyl chloride group on the cyclopropyl protons and the diastereotopicity of the fluorine atoms provide multiple handles for structural confirmation and stereochemical analysis.
In comparison to established difluorocyclopropanation reagents like TMSCF₃, which exhibit very simple NMR spectra, the complexity of the predicted spectra for this compound offers a more detailed fingerprint of the intact molecule. This could be advantageous for monitoring reactions and assessing the purity of the reagent. Furthermore, the presence of the sulfonyl chloride functional group provides a reactive site for further synthetic transformations, making this compound a potentially versatile building block in drug discovery. This comparative guide, grounded in established NMR principles, provides a foundational framework for researchers interested in the synthesis and application of this and related difluorocyclopropyl derivatives.
References
-
IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008). ACD/Labs. Available at: [Link]
-
THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Available at: [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). The Royal Society of Chemistry. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. (n.d.). NCBI. Available at: [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (2015). The Royal Society of Chemistry. Available at: [Link]
-
An Improved Method for Difluorocyclopropanation of Alkenes - Organic Chemistry Portal. (2014). Organic Chemistry Portal. Available at: [Link]
-
Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. (1965). Journal of Chemical Physics. Available at: [Link]
-
Further examples of difluorcyclopropanes in modern drug discovery. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of alkene difluorocyclopropanation reagents (reproduced from). (n.d.). ResearchGate. Available at: [Link]
-
¹⁹F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. Available at: [Link]
-
¹⁹Fluorine NMR. (n.d.). University of Ottawa. Available at: [Link]
-
¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery - PMC. (n.d.). NCBI. Available at: [Link]
-
This compound (C3H3ClF2O2S) - PubChemLite. (n.d.). PubChem. Available at: [Link]
-
Sodium chlorodifluoroacetate - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
Sources
Impact of gem-Difluoro Substitution on Sulfonamide Biological Activity: A Technical Comparison Guide
The following guide details the impact of gem-difluoro substitution on sulfonamide biological activity, structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
The incorporation of a gem-difluoro moiety (
Physicochemical Impact Analysis
The strategic value of gem-difluoro substitution lies in its ability to modulate acidity and lipophilicity simultaneously.
Acidity Modulation (pKa)
The most dramatic effect of
-
Non-fluorinated Sulfonamide (
): Typical pKa 10.0–10.5. At physiological pH (7.4), these are predominantly neutral. -
-Difluorosulfonamide (
): Typical pKa 6.0–8.0. At physiological pH, a significant fraction exists as the mono-anion.
Implication: This acidity shift allows the sulfonamide to mimic the electrostatics of phosphate (
Lipophilicity and Stability
| Property | Non-Fluorinated ( | gem-Difluoro ( | Impact on Drug Design |
| Bond Strength | Blocks oxidative metabolism (e.g., CYP450 hydroxylation) at the | ||
| Lipophilicity | Baseline | Variable (often increased) | The "Fluorine Effect" typically increases |
| Conformation | Flexible | Rigidified | The gauche effect and electrostatic repulsion restrict conformational freedom, pre-organizing the molecule for binding. |
Comparative Biological Activity
The following case studies illustrate the potency shifts observed when replacing non-fluorinated linkers with gem-difluoro motifs.
Case Study A: Estrone Sulfatase (STS) Inhibitors
Estrone sulfatase is a key target for hormone-dependent breast cancer.[1][2] The goal was to create a non-hydrolyzable mimic of the substrate, Estrone Sulfate.[3]
-
Compound A (Non-fluorinated): Estrone-3-O-methanesulfonamide.
-
Compound B (Difluorinated): Estrone-3-O-(difluoromethane)sulfonamide.
Performance Data:
| Compound | Structure Motif | Mechanism | Potency (Ki / IC50) |
|---|
| Estrone Sulfate |
Mechanism of Action:
The gem-difluoro group lowers the pKa of the sulfonamide to
Case Study B: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
In this series, a gem-difluoro linker was used to modulate the basicity of a neighboring amine rather than the sulfonamide itself, but the principle of electronic tuning remains identical.
-
Result: Introduction of the
group reduced the pKa of a basic amine from 9.2 to 6.5. -
Outcome: Oral bioavailability increased from <5% to >50% in rat models due to reduced lysosomal trapping and improved permeability, without sacrificing potency (
maintained at ).
Experimental Protocols
Synthesis of -Difluorosulfonamides
Method: Electrophilic Fluorination of Sulfonamide Carbanions. This protocol avoids the use of ozone-depleting substances and provides high yields.
Reagents:
-
Substrate:
-protected sulfonamide (e.g., -benzyl methanesulfonamide). -
Base:
-Butyllithium ( -BuLi) or LiHMDS. -
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSi).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve the sulfonamide substrate (1.0 equiv) in anhydrous THF (
concentration). Cool to . -
Deprotonation: Add
-BuLi (2.2 equiv) dropwise over 10 minutes. The solution typically turns yellow/orange, indicating dianion formation. Stir for 30 minutes at . -
Fluorination: Dissolve NFSi (2.5 equiv) in minimal anhydrous THF and add dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature over 2 hours.
-
Quench & Workup: Quench with saturated
solution. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
NMR: Look for a singlet (or diastereotopic AB quartet) around
to . -
Absence of Mono-fluoro: If a triplet is observed in
NMR, mono-fluorination occurred (incomplete deprotonation).
pKa Determination via NMR Titration
Standard potentiometric titration is often difficult for these lipophilic compounds.
-
Buffer Prep: Prepare a series of buffers ranging from pH 4 to 10.
-
Sample Prep: Dissolve the compound in a mixture of Buffer:
:DMSO- (e.g., 60:10:30). -
Measurement: Record the
chemical shift ( ) at each pH. -
Calculation: Plot
vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
Visualizations
Diagram 1: Synthetic Pathway for gem-Difluorosulfonamides
This flow illustrates the critical dianion strategy required to install two fluorine atoms on the
Caption: Electrophilic gem-difluorination via a dianion intermediate using NFSi.
Diagram 2: Bioisosteric Mechanism in Estrone Sulfatase
This diagram details how the gem-difluoro substitution mimics the transition state of the natural sulfate substrate.
Caption: Electrostatic mimicry of the sulfate group by the ionized gem-difluorosulfonamide.
References
-
Synthesis of
-Difluorosulfonamides:- Title: Synthesis of -Fluorosulfonamides by Electrophilic Fluorin
- Source: Organic Letters (2004).
-
URL:[Link]
-
Estrone Sulfatase Inhibition (Potency Data)
- **
Sources
- 1. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of potent non-estrogenic estrone sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a non-hydrolyzable estrone sulfate analogue bearing the difluoromethanesulfonamide group and its evaluation as a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2,2-Difluorocyclopropane-1-sulfonyl Chloride: Proper Disposal Procedures
Executive Summary & Hazard Profile
Do not treat this compound as standard organic waste. 2,2-Difluorocyclopropane-1-sulfonyl chloride presents a dual-hazard profile: the violent electrophilicity of the sulfonyl chloride moiety and the potential ring-strain energy of the fluorinated cyclopropane. Improper disposal into standard solvent drums can lead to pressurization, container failure, or the release of toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.
Chemical Hazard Matrix
| Property | Specification | Operational Implication |
| CAS Number | N/A (Analogous to 139631-62-2) | Treat as high-hazard research chemical. |
| Reactivity | Water Reactive | Hydrolyzes violently to form sulfonic acid + HCl gas. |
| Corrosivity | Category 1B | Destroys tissue on contact; damages respiratory tract. |
| Stability | Thernolabile | Ring strain may facilitate decomposition; keep cool. |
| Byproducts | HCl, HF (potential) | Gas evolution requires ventilated handling. |
Pre-Disposal Assessment & Preparation
Before initiating disposal, you must validate the state of the material. The disposal pathway differs for Pure Reagent versus Reaction Mixtures .
Mandatory PPE (Personal Protective Equipment)[1][2]
-
Respiratory: Work strictly within a certified chemical fume hood.[1]
-
Eyes: Chemical splash goggles AND a full-face shield (8-inch minimum). Rationale: Sulfonyl chlorides can "spit" during hydrolysis due to rapid gas evolution.
-
Hands: Double-gloving strategy. Inner: Nitrile (4 mil). Outer: Silver Shield/4H® (Laminate) or heavy-gauge Neoprene. Standard nitrile degrades rapidly upon exposure to concentrated acid chlorides.
-
Body: Chemical-resistant apron over a standard lab coat.
The Quenching Protocol (Controlled Hydrolysis)
Objective: Convert the reactive electrophile into a water-soluble, non-volatile sulfonate salt before waste containerization.
CAUTION: Never add water directly to the neat chemical. Always add the chemical to the aqueous phase or a co-solvent.
Step-by-Step Methodology
Phase 1: Preparation
-
Cooling: Prepare an ice-water bath (
). -
Reaction Vessel: Select a wide-mouth Erlenmeyer flask (2x the volume of the waste). Place a magnetic stir bar inside.
-
Base Solution: Prepare a 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution. Note: Hydroxide ( ) is effective but can cause faster, more exothermic hydrolysis. Carbonate is safer for manual quenching.
Phase 2: Dilution (The "Carrier" Step)
-
If the this compound is neat (pure liquid/solid) :
-
Dilute it first with an inert organic solvent (Dichloromethane or Toluene) to a concentration of
. -
Why? This acts as a heat sink, absorbing the exotherm of the subsequent hydrolysis.
-
Phase 3: Neutralization
-
Stirring: Initiate vigorous stirring of the basic solution in the ice bath.
-
Addition: Slowly drip the diluted sulfonyl chloride solution into the base.
-
Rate Limit: Temperature must not exceed
. -
Observation: Watch for effervescence (
release). If bubbling becomes vigorous, stop addition and let cool.
-
-
Digestion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours to ensure the cyclopropyl ring does not trap unreacted chloride.
Phase 4: Verification
-
pH Check: Test the aqueous layer with pH paper. It should remain basic (pH 8–10). If acidic, add more solid Sodium Carbonate until basic.
-
Phase Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains the solvent (DCM/Toluene).
-
Aqueous Layer: Contains the neutralized sulfonate salt (
).
-
Waste Stream Management
Once quenched, the material is no longer "reactive," but it is still "hazardous chemical waste."
Diagram: Disposal Decision Logic
Figure 1: Decision logic for the safe quenching and segregation of fluorinated sulfonyl chlorides.
Waste Container Labeling
| Waste Stream | Label Content | Hazard Codes |
| Organic Phase | "Waste Dichloromethane, contaminated with 2,2-difluorocyclopropane derivatives." | Halogenated , Toxic |
| Aqueous Phase | "Aqueous Waste, pH 9, containing Fluorinated Organics." | Toxic , Irritant |
Critical Environmental Note: Even though the aqueous phase is pH neutral, the presence of the C-F bond (fluorine) classifies this as a persistent organic pollutant in many jurisdictions. Do not pour the aqueous phase down the drain. It must be collected for high-temperature incineration to destroy the fluorinated ring.
Emergency Contingencies
Accidental Spill (< 10 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Absorb: Cover the spill with a 1:1 mixture of Sodium Bicarbonate and Vermiculite (or dry sand).
-
Wait: Allow 15 minutes for the solid mixture to absorb the liquid and neutralize surface acid.
-
Collect: Sweep into a dedicated wide-mouth jar. Label as "Solid Debris: Acid Chloride Spill."
Accidental Spill (> 100 mL)
-
Isolate: Close lab doors. Activate the emergency purge button on the fume hood if available.
-
Alert: Contact EHS immediately.
-
Do Not Enter: Large spills release significant HCl gas; Self-Contained Breathing Apparatus (SCBA) is required for cleanup.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety Office. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
